

# Technical Support Center: Recrystallization of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

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## Compound of Interest

Compound Name: 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

CAS No.: 7452-10-0

Cat. No.: B2420527

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Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide a first-principles, mechanistically grounded approach to the purification of **2-Hydroxy-3-methoxy-5-methylbenzaldehyde** (also known as 5-methyl-o-vanillin). This compound is a critical building block in coordination chemistry, where its proximal hydroxyl, methoxy, and aldehyde groups impart unique chelating properties for metal ion complexation [1\[1\]](#). Achieving high crystalline purity is essential for downstream synthetic reliability.

## Part 1: Physicochemical Profiling & Solvent Selection

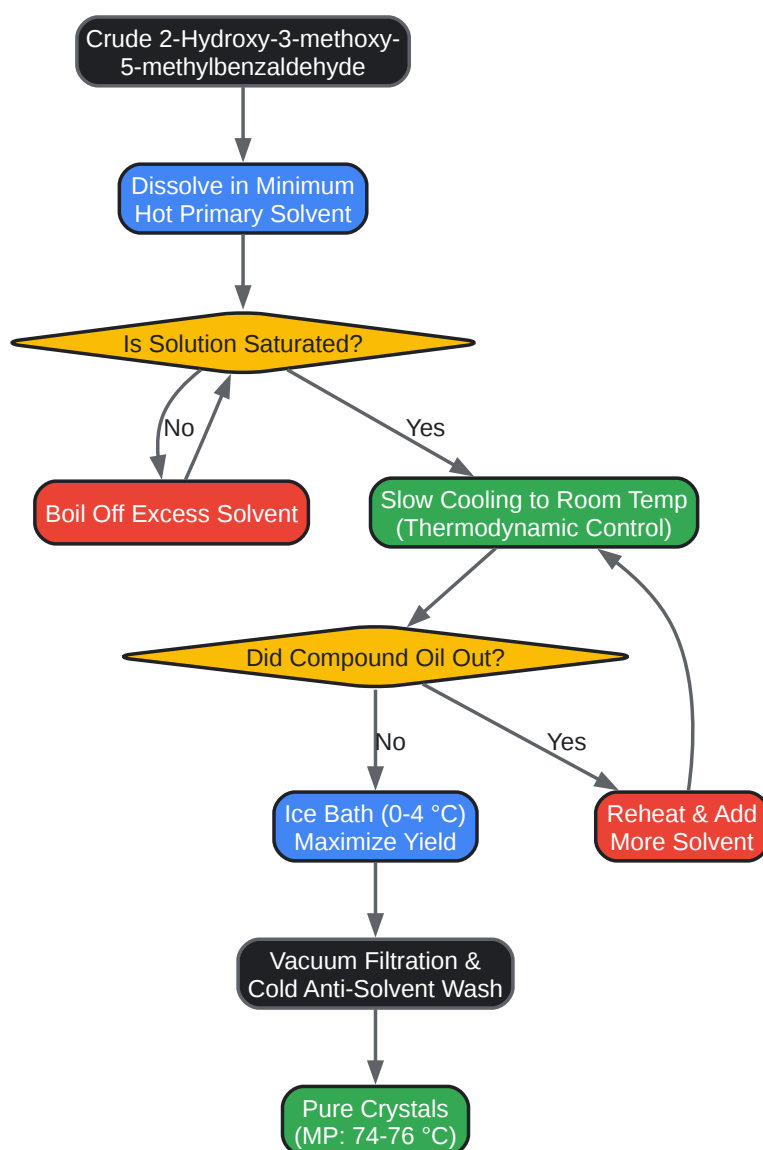
Before initiating any recrystallization, it is imperative to understand the thermodynamic parameters of your solute. The methyl and methoxy substituents significantly enhance the compound's solubility in organic solvents, dictating the need for carefully calibrated mixed-solvent systems (e.g., Ethanol/Water) [1\[1\]](#).

Table 1: Key Physicochemical Data for Recrystallization Design

Parameter	Value	Mechanistic Implication	Reference
CAS Number	7452-10-0	Unique identifier for sourcing pure reference standards.	<a href="#">2[2]</a>
Molecular Weight	166.17 g/mol	Used for precise molarity calculations in mixed-solvent systems.	<a href="#">2[2]</a>
Melting Point	74–76 °C	Critical: Solvents with boiling points >76 °C risk causing the compound to "oil out" rather than crystallize.	<a href="#">3[3]</a>
Aqueous Solubility	~1.05 mg/mL (ESOL: -2.2)	Poor water solubility makes water an excellent "anti-solvent" for inducing precipitation from ethanol.	<a href="#">2[2]</a>

## Part 2: Self-Validating Recrystallization Methodology

The following protocol integrates in-process validation checks to ensure thermodynamic control over crystal lattice formation.



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Workflow for the recrystallization of **2-Hydroxy-3-methoxy-5-methylbenzaldehyde** with validation steps.

## Step-by-Step Protocol

### Phase 1: Saturation & Dissolution

- Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimum volume of hot primary solvent (e.g., Ethanol) heated to ~70 °C (just below the compound's melting point of 74 °C).

- Validation Check: Dip a room-temperature glass stirring rod into the hot solution and withdraw it. If a thin film of solid forms on the rod as the solvent evaporates, optimal saturation has been achieved [\[\[4\]\]\(4\)](#).

Phase 2: Thermodynamic Cooling 3. Insulation: Remove the flask from the heat source. Place it on a thermally insulating surface (e.g., a cork ring) and cover it with a watch glass.

Mechanistic Rationale: Slow cooling allows the molecules to selectively pack into a highly ordered crystal lattice, excluding impurities [\[\[4\]\]\(4\)](#). 4. Yield Maximization: Once the solution reaches room temperature and crystal growth plateaus, transfer the flask to an ice-water bath (0–4 °C) for 15 minutes to depress solubility further and maximize yield [5\[5\]](#).

Phase 3: Harvesting 5. Filtration: Collect the crystals via vacuum filtration. 6. Washing: Wash the filter cake with a minimal volume of ice-cold anti-solvent (e.g., cold water) to displace the mother liquor without dissolving the product [5\[5\]](#). 7. Validation Check: Dry the crystals under vacuum. The final product should exhibit a sharp melting point of 74–76 °C [3\[3\]](#).

## Part 3: Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. What is the mechanistic cause, and how do I fix it? Causality: Oiling out occurs when the saturation temperature of your solution exceeds the melting point of the solute (74–76 °C) [4\[4\]](#). Because the compound is highly concentrated, it separates from the solvent as a supercooled liquid rather than forming a solid crystal lattice. Resolution:

- Return the flask to the heat source until the oil completely redissolves.
- Add 2–5 mL of additional primary solvent to lower the solute concentration, ensuring the new saturation point falls below 74 °C [\[\[4\]\]\(4\)](#).
- Cool the solution extremely slowly.

Q2: I have cooled the solution to 0 °C, but no crystals are forming. Is my product lost?

Causality: The solution is likely supersaturated but lacks the initial kinetic energy or surface area required to overcome the activation energy barrier for nucleation [5\[5\]](#). Resolution:

- Mechanical Agitation: Scratch the inner wall of the glass flask at the air-liquid interface with a glass stirring rod. The micro-abrasions provide a high-energy surface for nucleation [4\[4\]](#).

- Seeding: Add a single, microscopic seed crystal of pure **2-Hydroxy-3-methoxy-5-methylbenzaldehyde** [4\[4\]](#).
- Concentration: If scratching and seeding fail, the solution is too dilute. Boil off 30–50% of the solvent to increase the concentration, then attempt cooling again [5\[5\]](#).

Q3: Crystal formation is too rapid ("crashing out"), resulting in a fine powder. Is this acceptable?

Causality: Rapid precipitation signifies kinetic control. While fast, it traps solvent molecules and soluble impurities within the rapidly forming solid matrix, defeating the purpose of purification [4\[4\]](#). Resolution: Redissolve the precipitate by heating and adding 1–2 mL of extra solvent. Insulate the flask thoroughly (e.g., wrapping in paper towels) to ensure the cooling process takes at least 20–30 minutes [4\[4\]](#).

Q4: The recovered yield is unacceptably low (<50%). Where did the product go? Causality: The compound is highly soluble in the chosen solvent system even at low temperatures, meaning a significant mass remains dissolved in the mother liquor [5\[5\]](#). Resolution: Verify this by evaporating a small aliquot of the mother liquor. If substantial solid remains, concentrate the bulk mother liquor by boiling off solvent, then cool to induce a second crop of crystals. For future runs, use a mixed-solvent system (e.g., adding an anti-solvent like water dropwise to the hot ethanol solution until cloudy, then reheating to clear) to decrease cold solubility [5\[5\]](#).

## References

- Title: 5-Methyl-MDA Source: Hive Novel Discourse (MDMA.ch) URL:[\[Link\]](#)
- Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL:[\[Link\]](#)

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## Sources

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- 2. [CAS:7452-10-0, 2-羟基-3-甲氧基-5-甲基苯甲醛-毕得医药 \[bidepharm.com\]](#)

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